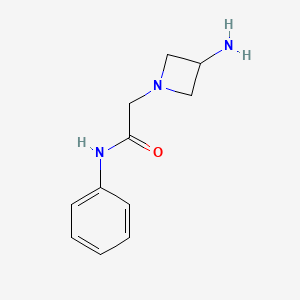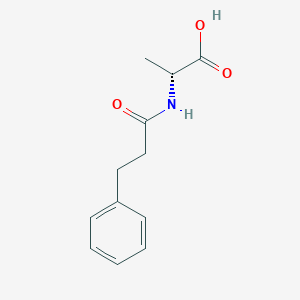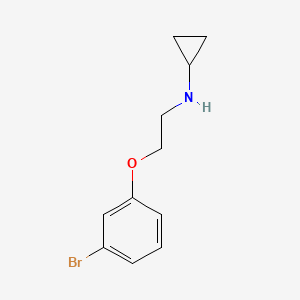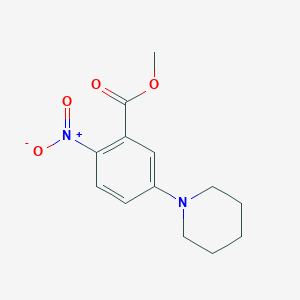
2-(3-氨基氮杂环丁烷-1-基)-N-苯基乙酰胺
描述
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机化学合成
该化合物用于合成3-吡咯取代的2-氮杂环丁酮,这些分子在有机化学和药物化学中很重要。 已经开发了一种用于此目的的微波辐射下的碘催化合成方法 .
药物化学
在药物化学中,该化合物的衍生物,如4-(3-氨基氮杂环丁烷-1-基)嘧啶-2-胺,已被研究为具有潜在中枢神经系统活性的高亲和力非咪唑组胺H3受体激动剂 .
药物测试
作用机制
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxicity against various human cancer cell lines . These compounds may interact with key proteins or enzymes involved in cell proliferation and survival, leading to their cytotoxic effects.
Mode of Action
It is suggested that similar compounds may interact with their targets through hydrogen bond and hydrophobic interactions . This interaction could lead to changes in the normal functioning of the target proteins or enzymes, potentially inhibiting their activity and leading to cell death.
Biochemical Pathways
Based on the reported cytotoxic effects of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
A compound with a similar structure was reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism and elimination.
Result of Action
Similar compounds have been reported to exhibit moderate to significant cytotoxicity against various human cancer cell lines . This suggests that the compound may induce cell death in these cancer cells, potentially through the inhibition of key proteins or enzymes involved in cell proliferation and survival.
生化分析
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . The interaction with histamine H3 receptors suggests that 2-(3-aminoazetidin-1-yl)-N-phenylacetamide may influence neurotransmitter release and modulate central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3-aminoazetidin-1-yl)-N-phenylacetamide has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in modulating intracellular signaling pathways . Furthermore, this compound has demonstrated an amnesic effect in mice, suggesting its potential impact on cognitive functions .
Molecular Mechanism
The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, where it acts as a partial agonist, leading to the modulation of neurotransmitter release . The binding mode of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide to histamine H3 receptors is similar to that of histamine, indicating key interactions that facilitate its activity . Additionally, this compound exhibits weak activity on cytochrome P450 enzymes, suggesting minimal interference with metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide have been observed to change over time. This compound demonstrates good metabolic stability, which allows it to maintain its activity over extended periods The long-term effects on cellular function and potential degradation products have not been extensively studied
Dosage Effects in Animal Models
The effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide vary with different dosages in animal models. Studies have shown that this compound exhibits an amnesic effect at a dosage of 5 mg/kg when administered intraperitoneally in mice Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity levels have not been fully characterized
Metabolic Pathways
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound exhibits weak activity on cytochrome P450 enzymes, indicating minimal interference with metabolic processes
Transport and Distribution
The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to cross the blood-brain barrier and its distribution within the central nervous system suggest its potential for modulating neurotransmitter release and cognitive functions
Subcellular Localization
The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide and its effects on activity or function are important aspects of its biochemical analysis. This compound’s ability to interact with histamine H3 receptors suggests its localization within cellular membranes where these receptors are present Additionally, any targeting signals or post-translational modifications that direct 2-(3-aminoazetidin-1-yl)-N-phenylacetamide to specific compartments or organelles have not been extensively studied
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHFCGUOGSQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)
amine](/img/structure/B1490486.png)


![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1490499.png)
![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
